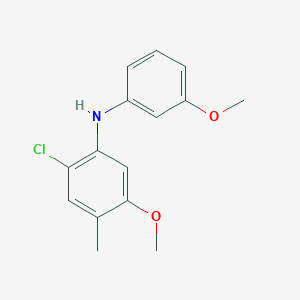![molecular formula C24H41ClO B14179539 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene CAS No. 918795-65-0](/img/structure/B14179539.png)
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene is an organic compound characterized by the presence of tert-butyl groups and a chlorodecyl ether substituent on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-DI-Tert-butylbenzene and 10-chlorodecanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride, is used to deprotonate the alcohol, forming an alkoxide.
Ether Formation: The alkoxide then reacts with 1,3-DI-Tert-butylbenzene under reflux conditions to form the desired ether compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chlorodecyl group can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-DI-Tert-butyl-5-(chloromethyl)benzene
- 1,3-DI-Tert-butyl-5-(bromomethyl)benzene
- 1,3-DI-Tert-butyl-5-(iodomethyl)benzene
Uniqueness
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene is unique due to the presence of the long chlorodecyl ether chain, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
918795-65-0 |
|---|---|
Fórmula molecular |
C24H41ClO |
Peso molecular |
381.0 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5-(10-chlorodecoxy)benzene |
InChI |
InChI=1S/C24H41ClO/c1-23(2,3)20-17-21(24(4,5)6)19-22(18-20)26-16-14-12-10-8-7-9-11-13-15-25/h17-19H,7-16H2,1-6H3 |
Clave InChI |
DDSKQKRICUUIMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)OCCCCCCCCCCCl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


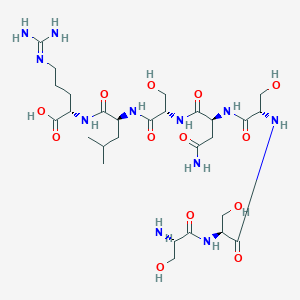
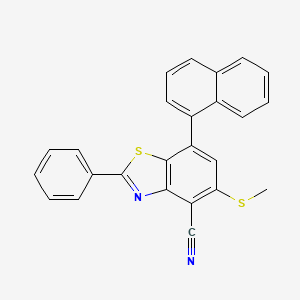
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
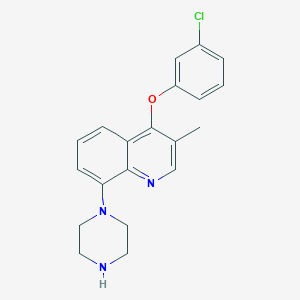
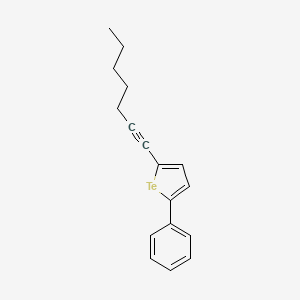
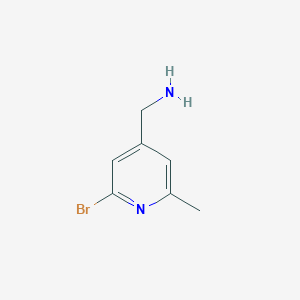
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)
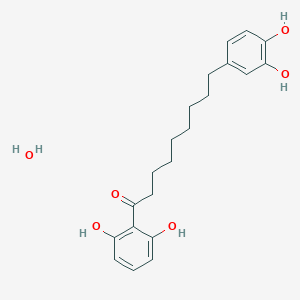



![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
